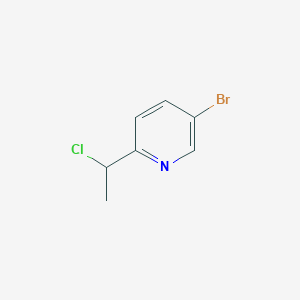

5-Bromo-2-(1-chloroethyl)pyridine

Description

Preamble on the Contemporary Significance of Substituted Pyridine (B92270) Architectures

Substituted pyridine frameworks are a cornerstone of modern organic chemistry, recognized for their prevalence in a vast array of functional molecules. pipzine-chem.comnih.gov As isosteres of benzene, these nitrogen-containing heterocycles are integral building blocks in the development of pharmaceuticals, agrochemicals, and advanced materials. nih.govevitachem.com Their unique electronic properties, including basicity and the ability to form hydrogen bonds, make them a favored scaffold in drug design. google.com The pyridine ring is a component in thousands of medicinally important molecules, exhibiting a wide spectrum of biological activities such as antimicrobial, antiviral, and antitumor properties. nih.govgoogleapis.commdpi.com In materials science, pyridine derivatives are utilized as ligands for catalysts, in the formation of coordination polymers, and in the development of functional nanomaterials. evitachem.comgoogle.commdpi.com The ability to readily modify the pyridine ring at various positions allows chemists to fine-tune the steric and electronic properties of molecules, making substituted pyridines a versatile and indispensable tool in contemporary chemical synthesis. uoanbar.edu.iq

Positioning of 5-Bromo-2-(1-chloroethyl)pyridine within Halogenated Pyridine Chemistry

Halogenated pyridines represent a particularly strategic class of substituted pyridines, serving as versatile intermediates for the synthesis of more complex, poly-functionalized derivatives. The presence of halogen atoms provides reactive handles for a variety of chemical transformations, most notably cross-coupling reactions. sigmaaldrich.com this compound is a distinct member of this class, featuring two different halogen atoms and an alkyl side chain, which imparts a unique reactivity profile.

The structure is characterized by three key points of potential reactivity:

The Bromo Group at C-5: The bromine atom is well-suited for palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing for the introduction of various aryl, alkyl, or alkynyl groups. sigmaaldrich.com This is a standard and powerful method for constructing C-C bonds.

The 1-Chloroethyl Group at C-2: The benzylic-like chlorine on the ethyl substituent is an electrophilic center, susceptible to nucleophilic substitution. This allows for the attachment of a wide range of nucleophiles (e.g., amines, thiols, cyanides), introducing diverse side chains. The ethyl group itself, compared to a simpler methyl group found in analogs like 5-bromo-2-(chloromethyl)pyridine, introduces additional steric bulk and a potential chiral center, which can be crucial in tuning the biological activity of the final molecule. pipzine-chem.comresearchgate.net

The compound is structurally related to other important building blocks like 5-bromo-2-chloropyridine (B1630664) and 2-bromo-6-chloromethylpyridine. researchgate.net Research on these related compounds has demonstrated the feasibility of regioselective functionalization, where the different halogen sites can be reacted sequentially under different conditions. For instance, the chlorine at the 2-position of 5-bromo-2-chloropyridine is typically more labile to nucleophilic aromatic substitution, while the bromine at the 5-position is preserved for subsequent cross-coupling. By analogy, the chloroethyl group in this compound offers a site for nucleophilic attack that is generally more reactive than the aryl bromide, enabling a programmed approach to synthesis. researchgate.netpatsnap.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1335055-22-5 |

| Molecular Formula | C₇H₇BrClN |

| Molecular Weight | 220.49 g/mol |

| Canonical SMILES | CC(C1=NC=C(C=C1)Br)Cl |

Note: Data sourced from publicly available chemical databases.

Strategic Rationale for In-depth Academic Investigation of this compound

The strategic impetus for the academic and industrial investigation of this compound lies in its potential as a highly versatile trifunctional building block. Its architecture is ideally suited for the efficient generation of molecular diversity, a key strategy in modern drug discovery and materials science. The compound serves as a scaffold onto which three distinct points of variation can be introduced in a controlled manner.

The primary rationale for its use can be summarized as follows:

Combinatorial Library Synthesis: The orthogonal reactivity of the bromo and chloroethyl groups makes this molecule an excellent starting point for creating large libraries of compounds. One could first perform a nucleophilic substitution at the chloroethyl side chain with a set of diverse nucleophiles, followed by a Suzuki coupling at the bromo position with a range of boronic acids. This two-step process can rapidly generate a large matrix of unique products for high-throughput screening.

Access to Novel Pharmacophores: The pyridine core is a privileged structure in medicinal chemistry. nih.gov By using this compound as a starting material, researchers can synthesize novel derivatives for screening against various biological targets, such as kinases or G-protein coupled receptors. The specific substitution pattern—bromo at C5 and an elaborated side chain at C2—is found in various biologically active molecules. nih.gov

Development of Heterogeneous Catalysts and Materials: The pyridine nitrogen and the functional groups attached to the ring can act as ligands for metal ions. There is significant interest in immobilizing such ligands onto solid supports like silica (B1680970) or polymers to create recyclable heterogeneous catalysts. researchgate.net The chloroethyl group provides a convenient tether for grafting the molecule onto a functionalized surface, while the bromo- and pyridine- sites remain available for further modification or metal coordination. researchgate.netpatsnap.com

The synthesis of related brominated and chloromethylated pyridines often involves multi-step processes and can require harsh or difficult-to-handle reagents like n-butyllithium or thionyl chloride. researchgate.net Research into more efficient and safer synthetic routes to compounds like this compound is therefore an active area of investigation, aiming to make these valuable building blocks more accessible for broader research applications. google.comresearchgate.net

De Novo Synthesis of this compound

De novo synthesis, the construction of the pyridine ring from simpler, non-ring components, offers a versatile approach to highly substituted pyridines. researchgate.net While direct de novo synthesis of this compound is not prominently documented, established principles of pyridine synthesis can be applied to devise a theoretical pathway.

The primary challenge in a de novo synthesis of this target molecule is achieving the correct 2,5-substitution pattern. Many classical methods, such as Hantzsch or Bohlmann-Rahtz syntheses, are effective but may have limitations in scope for specific substitution patterns. nih.gov More contemporary approaches, like formal [3+3] cycloadditions of enamines with unsaturated aldehydes or ketones, provide practical routes to various substituted pyridines. acs.org

A hypothetical de novo strategy would involve the careful selection of acyclic precursors that already contain the necessary carbon skeleton and functional groups, or precursors that can be selectively functionalized. The key would be to control the regiochemistry of the cyclization and subsequent aromatization steps to ensure the bromine atom is introduced at the C-5 position and the chloroethyl group (or a precursor like an acetyl group) is at the C-2 position.

For any potential de novo synthesis, optimization is critical. Key parameters influencing yield and regioselectivity include the choice of catalyst, solvent, temperature, and the nature of the starting materials. For instance, in palladium-catalyzed syntheses of polysubstituted pyridines, the choice of ligand and reaction conditions can dictate which functional groups react, allowing for stepwise and controlled construction. nih.gov Mechanistic studies, often aided by techniques like NMR spectroscopy, can reveal the influence of reaction promoters and help identify stable off-cycle species, leading to a better understanding and optimization of the reaction. acs.org

Synthetic Routes via Established Pyridine Intermediates Relevant to this compound

A more practical and commonly employed strategy for synthesizing complex molecules like this compound is through the functionalization of pre-existing pyridine rings. The most plausible pathway involves the preparation of a key intermediate, 5-Bromo-2-acetylpyridine, followed by its conversion to the final product.

The synthesis begins with a suitable brominated pyridine, which is then acetylated. The resulting ketone is reduced to a secondary alcohol, which is subsequently chlorinated.

Plausible Synthetic Pathway via an Acetylpyridine Intermediate:

Synthesis of Precursor: Generation of 5-Bromo-2-acetylpyridine. chemimpex.comnih.gov

Reduction: Conversion of 5-Bromo-2-acetylpyridine to 1-(5-bromopyridin-2-yl)ethanol.

Chlorination: Transformation of the alcohol to the final this compound.

This two-step transformation is a robust method for converting a carbonyl group into the desired chloroethyl moiety.

Step 1: Reduction of 5-Bromo-2-acetylpyridine The acetyl group of 5-Bromo-2-acetylpyridine can be selectively reduced to a secondary alcohol using a mild reducing agent like sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.commdpi.com This reaction is typically performed in a protic solvent such as methanol or ethanol. The hydride ion (H⁻) from NaBH₄ acts as a nucleophile, attacking the electrophilic carbonyl carbon. pressbooks.pub A subsequent workup with a proton source (like water or a mild acid) protonates the resulting alkoxide to yield 1-(5-bromopyridin-2-yl)ethanol. chemguide.co.ukrsc.org

Table 1: Representative Conditions for Ketone Reduction

| Reactant | Reagent | Solvent | Conditions | Product | Ref |

|---|---|---|---|---|---|

| 5-Benzoyl-thieno[2-3-b]pyridines | Sodium borohydride (NaBH₄) | THF/MeOH (4:1) | Room temperature, 2 h | 5-Benzylhydroxy-thieno[2-3-b]pyridines | mdpi.com |

| Aldehydes/Ketones | Sodium borohydride (NaBH₄) | Methanol or Ethanol | Varies | Primary/Secondary Alcohols | chemguide.co.ukchemistrysteps.com |

Step 2: Chlorination of 1-(5-bromopyridin-2-yl)ethanol The secondary alcohol is then converted to the corresponding alkyl chloride. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation. libretexts.orgyoutube.com The reaction typically proceeds by converting the alcohol into a chlorosulfite intermediate, which is a good leaving group. The chloride ion then displaces this group. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps drive the reaction to completion. libretexts.orgdoubtnut.com The presence of a base like pyridine can influence the stereochemical outcome of the reaction, typically leading to inversion of configuration via an Sₙ2 mechanism. masterorganicchemistry.comorgosolver.com

Table 2: Common Reagents for Alcohol Chlorination

| Reagent | Conditions | Mechanism Notes | Ref |

|---|---|---|---|

| Thionyl chloride (SOCl₂) | Neat or in a solvent like DCM. Often heated. | Can proceed with retention (Sₙi) or inversion (Sₙ2) of stereochemistry. masterorganicchemistry.com | commonorganicchemistry.com |

| Thionyl chloride (SOCl₂) with Pyridine | Pyridine acts as a base and nucleophilic catalyst. | Promotes the Sₙ2 pathway, leading to inversion of configuration. | masterorganicchemistry.comorgosolver.com |

| Thionyl chloride (SOCl₂) with DMF (cat.) | Catalytic DMF forms the Vilsmeier-Haack reagent as the active chlorinating species. | Effective for various alcohol types. | commonorganicchemistry.comreddit.com |

Ketone Reduction by Sodium Borohydride: The mechanism involves two main steps. First, a nucleophilic hydride ion from the BH₄⁻ complex attacks the partially positive carbonyl carbon. This addition breaks the C=O pi bond, with the electrons moving to the oxygen atom to form a tetrahedral alkoxide intermediate. masterorganicchemistry.compressbooks.pub In the second step, a proton is transferred from the solvent (e.g., methanol) or an acidic workup to the negatively charged oxygen, yielding the final alcohol product. chemguide.co.ukrsc.org

Alcohol Chlorination by Thionyl Chloride: The reaction begins with the alcohol's oxygen atom attacking the sulfur atom of SOCl₂, displacing a chloride ion. libretexts.org This forms a protonated chlorosulfite ester. A base, such as pyridine, removes the proton. youtube.com From this intermediate, the reaction can proceed via two main pathways. In the Sₙi (internal nucleophilic substitution) mechanism, the chlorosulfite group decomposes, delivering the chloride to the carbocationic center from the same face, leading to retention of stereochemistry. masterorganicchemistry.com Alternatively, in the presence of pyridine, the displaced chloride ion acts as a nucleophile in a standard Sₙ2 backside attack, leading to inversion of stereochemistry. libretexts.orgmasterorganicchemistry.com

The synthesis of necessary precursors, such as 5-bromo-2-chloropyridine or 2,5-dibromopyridine (B19318), often relies on halogenation or halogen exchange reactions. biosynth.com

From Dihalopyridines: Starting with a readily available compound like 2,5-dibromopyridine, selective functionalization at one of the bromine positions is possible. biosynth.com Metal-halogen exchange reactions, using organolithium or Grignard reagents, can be highly regioselective depending on the reagents and conditions used. researchgate.netacs.org For example, using iPrMgCl·LiCl on 2,5-dibromopyridine favors exchange at the C-5 position, while other magnesium-based reagents can favor the C-2 position. researchgate.net This allows for the introduction of other functional groups, which can then be converted to the desired chloroethyl moiety.

From Aminopyridines: Another common route involves the Sandmeyer reaction or related diazotization chemistry. For instance, 2-amino-5-bromopyridine can be converted into 5-bromo-2-chloropyridine. Similarly, a synthetic route to 5-bromo-2,4-dichloropyridine starts with the bromination of 2-amino-4-chloropyridine, followed by a diazotization-chlorination sequence to replace the amino group. google.com

These halogen exchange and functionalization strategies provide versatile entry points to a wide range of substituted pyridine precursors necessary for the synthesis of complex targets. nih.govresearchgate.netresearchgate.net

An in-depth analysis of the synthetic methodologies for this compound and its precursors reveals a landscape of diverse chemical strategies. This article explores sustainable and atom-economical approaches in the synthesis of halogenated pyridines, alongside a comparative analysis of synthetic strategies for analogous compounds, providing a comprehensive overview of contemporary advancements in pyridine functionalization.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H7BrClN |

|---|---|

Molecular Weight |

220.49 g/mol |

IUPAC Name |

5-bromo-2-(1-chloroethyl)pyridine |

InChI |

InChI=1S/C7H7BrClN/c1-5(9)7-3-2-6(8)4-10-7/h2-5H,1H3 |

InChI Key |

XDGSKPOZKRUUKS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=NC=C(C=C1)Br)Cl |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Pathways of 5 Bromo 2 1 Chloroethyl Pyridine

Nucleophilic Displacement Reactions at the Chloroethyl Center

The chloroethyl group attached to the pyridine (B92270) ring at the 2-position serves as a key site for nucleophilic substitution reactions. The chlorine atom, being a good leaving group, can be readily displaced by a variety of nucleophiles. This reactivity is central to the derivatization of 5-Bromo-2-(1-chloroethyl)pyridine.

Stereochemical Implications and Control in Substitution Processes

When a secondary alcohol is reacted with thionyl chloride (SOCl₂) in the absence of a base like pyridine, the reaction often proceeds with retention of stereochemistry. masterorganicchemistry.com However, the introduction of pyridine typically leads to an inversion of configuration, characteristic of an SN2 mechanism. masterorganicchemistry.com In the context of this compound, the chiral center at the chloroethyl group means that nucleophilic substitution reactions can have significant stereochemical outcomes. The stereochemistry of the product is dependent on the reaction mechanism. For instance, an SN2 reaction will proceed with inversion of configuration at the chiral carbon, while an SN1 reaction would lead to a racemic mixture.

The choice of nucleophile, solvent, and reaction conditions can influence the stereochemical outcome. The presence of the pyridine nitrogen can also play a role, potentially coordinating with reagents and influencing the direction of nucleophilic attack. Careful control of these factors is crucial for achieving the desired stereoisomer in the final product.

Exploration of Diverse Nucleophilic Reagents and Reaction Selectivity

A wide array of nucleophiles can be employed to displace the chlorine atom in this compound. Pyridine and its derivatives are known to react with various nucleophiles, with substitution occurring preferentially at the 2 and 4 positions of the ring. quimicaorganica.orgyoutube.com The chloroethyl group at the 2-position of this compound provides an electrophilic center for such attacks.

The reaction of alcohols with thionyl chloride is a classic example, where the presence of pyridine as a nucleophile can alter the reaction pathway. masterorganicchemistry.com In a broader context, various nitrogen, oxygen, and sulfur-based nucleophiles can be utilized. For example, amines can react to form the corresponding aminoethylpyridines, alkoxides can yield ethers, and thiols can produce thioethers. The selectivity of these reactions—whether the nucleophile attacks the chloroethyl group or another part of the molecule—is a key consideration in synthetic design.

Transformations Involving the Pyridine Nitrogen Atom and its Electronic Influence

The nitrogen atom in the pyridine ring is a site of basicity and can be protonated or alkylated. This nitrogen atom significantly influences the electron density of the pyridine ring, making it electron-deficient compared to benzene. imperial.ac.uk This electron-withdrawing effect deactivates the ring towards electrophilic substitution but activates it for nucleophilic substitution, particularly at the positions ortho and para to the nitrogen. uoanbar.edu.iqscribd.com

The lone pair of electrons on the nitrogen can also act as a nucleophile itself or coordinate to Lewis acids. This can modulate the reactivity of the entire molecule. For instance, the formation of a pyridinium (B92312) salt by reaction with an alkyl halide further increases the electron deficiency of the ring, enhancing its susceptibility to nucleophilic attack. youtube.com

Functionalization of the Bromine Substituent on the Pyridine Core

The bromine atom at the 5-position of the pyridine ring offers a versatile handle for further functionalization, primarily through metal-mediated reactions.

Application of Metal-Halogen Exchange for Subsequent Electrophilic Quenches

Metal-halogen exchange is a powerful method for converting an aryl halide into an organometallic species. wikipedia.org In the case of this compound, the bromine atom can be exchanged with a metal, typically lithium or magnesium, to generate a pyridyl organometallic intermediate. This is often achieved using organolithium reagents like n-butyllithium or Grignard reagents. wikipedia.orgznaturforsch.com

Once formed, this organometallic intermediate is a potent nucleophile and can react with a wide range of electrophiles in a process known as an electrophilic quench. nih.govmdpi.com This allows for the introduction of various functional groups at the 5-position of the pyridine ring. For example, quenching with carbon dioxide followed by an acidic workup yields a carboxylic acid, while reaction with an aldehyde or ketone introduces a new carbon-carbon bond and an alcohol functionality.

The chemoselectivity of the metal-halogen exchange is crucial, especially given the presence of the reactive chloroethyl group. Reaction conditions must be carefully controlled to favor exchange at the C-Br bond over other potential side reactions.

Palladium-Catalyzed Cross-Coupling Reactions for C-C, C-N, and C-O Bond Formation

The bromine atom on the pyridine ring is an ideal substrate for palladium-catalyzed cross-coupling reactions, which are fundamental tools for forming carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. libretexts.org These reactions have broad applications in organic synthesis. acsgcipr.org

C-C Bond Formation: The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that couples an organoboron compound with an organic halide. wikipedia.orgnih.gov this compound can be coupled with various boronic acids or their esters to form new C-C bonds at the 5-position. mdpi.comresearchgate.netbeilstein-journals.org The choice of palladium catalyst, ligand, and base is critical for the success of these reactions. libretexts.orgwikipedia.org

C-N Bond Formation: The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of C-N bonds between an aryl halide and an amine. acsgcipr.orgwikipedia.orglibretexts.org This reaction can be applied to this compound to introduce a variety of primary or secondary amines at the 5-position. chemspider.comnih.gov The development of specialized ligands has greatly expanded the scope and efficiency of this transformation. libretexts.org

C-O Bond Formation: Palladium-catalyzed methods have also been developed for the formation of C-O bonds, allowing for the synthesis of aryl ethers. wikipedia.org By coupling this compound with alcohols or phenols under palladium catalysis, the corresponding ether derivatives can be prepared.

These cross-coupling reactions offer a modular approach to the synthesis of a diverse library of substituted pyridines, starting from the versatile this compound scaffold. The table below summarizes some of the key palladium-catalyzed cross-coupling reactions.

| Coupling Reaction | Reactants | Product |

| Suzuki-Miyaura Coupling | This compound, Arylboronic acid | 5-Aryl-2-(1-chloroethyl)pyridine |

| Buchwald-Hartwig Amination | This compound, Amine | 5-Amino-2-(1-chloroethyl)pyridine |

| C-O Coupling | This compound, Alcohol/Phenol | 5-Alkoxy/Aryloxy-2-(1-chloroethyl)pyridine |

Regioselectivity and Chemoselectivity in Multi-Functionalized Pyridine Reactions

The structure of this compound offers two primary sites for reaction: the C-Br bond at the 5-position of the pyridine ring and the C-Cl bond at the 1-position of the ethyl group. The selective transformation of one site while leaving the other intact (chemoselectivity) is a key challenge and opportunity in its derivatization.

Chemoselectivity in Cross-Coupling Reactions:

In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the reactivity of a carbon-halogen bond is a critical factor. Generally, the reactivity order for halogens in these reactions is I > Br > Cl. This established trend suggests that the C-Br bond on the pyridine ring is significantly more susceptible to oxidative addition to a palladium(0) catalyst than the C-Cl bond on the alkyl side chain.

Studies on analogous systems, such as 5-bromo-2-chloropyridine (B1630664), have demonstrated that Suzuki coupling reactions can be performed selectively at the 2-position (the C-Cl bond in that case) or the 5-position (C-Br bond), depending on the reaction conditions and catalyst choice. For this compound, it is highly probable that under standard Suzuki-Miyaura conditions, coupling would occur preferentially at the C5-Br bond, allowing for the introduction of various aryl or vinyl groups at this position while retaining the 1-chloroethyl moiety for subsequent transformations.

Regioselectivity in Nucleophilic Substitution:

The 1-chloroethyl group presents a reactive site for nucleophilic substitution reactions. The chlorine atom is attached to a secondary carbon, which can undergo substitution via either an S(_N)1 or S(_N)2 mechanism, depending on the nucleophile, solvent, and reaction conditions. The proximity of the electron-withdrawing pyridine ring can influence the stability of potential carbocation intermediates or the electrophilicity of the carbon center.

Simultaneously, the bromine atom on the pyridine ring is at a position (C5) that is less activated towards nucleophilic aromatic substitution compared to the C2 or C4 positions. Therefore, a careful choice of nucleophile and conditions would likely favor substitution at the side chain over the ring. For instance, reaction with a soft nucleophile like a thiol or a cyanide would be expected to selectively displace the chlorine atom.

The table below summarizes the expected selectivity in common reactions involving multifunctional pyridines, which can be extrapolated to this compound.

| Reaction Type | Reactive Site on this compound | Expected Major Product | Rationale |

| Suzuki-Miyaura Coupling | C5-Br bond | 5-Aryl-2-(1-chloroethyl)pyridine | Higher reactivity of C-Br vs. C-Cl in Pd-catalyzed coupling. |

| Nucleophilic Substitution | C1-Cl on ethyl group | 5-Bromo-2-(1-substituted-ethyl)pyridine | Alkyl halide is more susceptible to S(_N) reactions than the aryl bromide. |

| Halogen-Metal Exchange | C5-Br bond | 5-Metallo-2-(1-chloroethyl)pyridine | C-Br bond is more readily cleaved by organolithium or Grignard reagents. |

Kinetic and Thermodynamic Aspects of this compound Reactivity

The selective reactivity of this compound is fundamentally governed by the kinetic and thermodynamic parameters of its potential reaction pathways. While specific experimental data for this compound is not extensively available in the public domain, the principles can be understood from general organic chemistry and studies of related molecules.

Kinetic Control:

Kinetic control favors the reaction pathway with the lowest activation energy, leading to the fastest-forming product. In the context of palladium-catalyzed cross-coupling, the oxidative addition of the C-Br bond to the palladium center has a lower activation barrier than the oxidative addition of the C-Cl bond. This kinetic preference is the basis for the chemoselectivity observed in such reactions.

For nucleophilic substitution at the side chain, an S(_N)2 reaction's rate would be dependent on the concentration of both the pyridine substrate and the nucleophile. The reaction rate would be described by a second-order rate law: Rate = k[Py-CH(Cl)CH(_3)][Nu(\mbox{⁻})]. The rate constant, k, would be influenced by the steric hindrance around the reaction center and the strength of the nucleophile.

Thermodynamic Control:

Thermodynamic control, which favors the most stable product, becomes relevant under conditions that allow for the equilibration of products. In most derivatization reactions of this compound, the reactions are run under kinetic control to ensure selectivity.

The relative bond dissociation energies (BDE) of the C-Br and C-Cl bonds also provide insight into their reactivity. The C(sp)-Br bond on the pyridine ring is generally weaker than the C(sp)-Cl bond on the alkyl chain, making it thermodynamically more favorable to break in many catalytic cycles.

The table below provides a qualitative overview of the energetic considerations for the reactivity of this compound.

| Reaction Pathway | Kinetic Factor | Thermodynamic Factor |

| Suzuki Coupling at C5-Br | Lower activation energy for oxidative addition. | Formation of a stable C(sp)-C(sp) bond. |

| Suzuki Coupling at C1-Cl | Higher activation energy for oxidative addition. | Less favorable than C-Br activation. |

| Nucleophilic Substitution at C1-Cl | Dependent on S(_N)1/S(_N)2 mechanism and conditions. | Formation of a new, often more stable, C-Nucleophile bond. |

| Nucleophilic Aromatic Substitution at C5-Br | High activation energy, generally disfavored. | Product may be thermodynamically stable, but kinetically inaccessible. |

Further experimental studies, including reaction rate measurements and computational modeling, would be invaluable to precisely quantify the kinetic and thermodynamic parameters governing the rich chemistry of this compound.

Advanced Spectroscopic and Spectrometric Characterization of 5 Bromo 2 1 Chloroethyl Pyridine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution NMR spectroscopy is the cornerstone for determining the precise molecular structure of 5-Bromo-2-(1-chloroethyl)pyridine in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, a complete assignment of all proton and carbon nuclei can be achieved.

The ¹H and ¹³C NMR spectra of this compound provide detailed information about the electronic environment of each nucleus. The substitution pattern on the pyridine (B92270) ring, featuring a bromine atom at position 5 and a 1-chloroethyl group at position 2, results in a distinct set of chemical shifts and coupling constants.

The ¹H NMR spectrum is characterized by signals in both the aromatic and aliphatic regions. The three protons on the pyridine ring (H-3, H-4, and H-6) produce a complex splitting pattern downfield due to the deshielding effect of the aromatic system and the electronegative nitrogen atom. The 1-chloroethyl group gives rise to a quartet for the methine proton (CH) and a doublet for the methyl protons (CH₃), a classic ethyl splitting pattern.

The ¹³C NMR spectrum displays seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the five aromatic carbons are influenced by the attached substituents, with the carbon bearing the bromine atom (C-5) and the carbons adjacent to the nitrogen (C-2 and C-6) showing characteristic shifts. The two aliphatic carbons of the 1-chloroethyl group are observed in the upfield region of the spectrum.

Predicted ¹H NMR Data for this compound Data predicted for a solution in CDCl₃

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-6 | ~8.6 | d (doublet) | ~2.4 |

| H-4 | ~7.8 | dd (doublet of doublets) | ~8.5, 2.4 |

| H-3 | ~7.4 | d (doublet) | ~8.5 |

| CH(Cl)CH₃ | ~5.2 | q (quartet) | ~6.8 |

| CH(Cl)CH₃ | ~1.9 | d (doublet) | ~6.8 |

Predicted ¹³C NMR Data for this compound Data predicted for a solution in CDCl₃

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~162 |

| C-6 | ~151 |

| C-4 | ~141 |

| C-3 | ~125 |

| C-5 | ~119 |

| CH(Cl)CH₃ | ~55 |

| CH(Cl)CH₃ | ~22 |

Two-dimensional (2D) NMR experiments are indispensable for confirming the structural assignments made from 1D spectra. Techniques such as COSY, HSQC, and HMBC reveal the connectivity between atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling networks. For this compound, it would show a clear correlation between the methine proton and the methyl protons of the ethyl group, as well as correlations between the vicinally coupled aromatic protons (H-3 with H-4, and H-4 with H-6).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It allows for the unambiguous assignment of each carbon signal by linking it to its known proton signal.

The 1-chloroethyl group contains a chiral center at the carbon bonded to chlorine, meaning the compound exists as a pair of enantiomers ((R) and (S) isomers). While standard NMR conditions cannot differentiate between enantiomers, the use of chiral solvating agents or chiral derivatizing agents can induce diastereomeric environments. This would cause separate sets of signals to appear for each enantiomer, allowing for their discrimination and the determination of enantiomeric excess. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular mass, which can be used to confirm the elemental composition of this compound. The presence of both bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes results in a characteristic isotopic pattern for the molecular ion peak. docbrown.info

The molecular formula is C₇H₇BrClN. The expected molecular ion cluster will show four main peaks:

[M]⁺: Containing ⁷⁹Br and ³⁵Cl

[M+2]⁺: Containing ⁸¹Br and ³⁵Cl OR ⁷⁹Br and ³⁷Cl

[M+4]⁺: Containing ⁸¹Br and ³⁷Cl

The relative intensities of these peaks can be predicted from the natural abundances of the isotopes (⁷⁹Br:⁸¹Br ≈ 1:1; ³⁵Cl:³⁷Cl ≈ 3:1), leading to a distinctive pattern that is a hallmark of compounds containing one bromine and one chlorine atom.

Predicted HRMS Molecular Ion Cluster for C₇H₇BrClN

| Isotopic Composition | Calculated m/z | Relative Intensity (Approx.) |

|---|---|---|

| C₇H₇³⁵Cl⁷⁹BrN | 218.9583 | ~75% |

| C₇H₇³⁷Cl⁷⁹BrN / C₇H₇³⁵Cl⁸¹BrN | 220.9554 / 220.9562 | ~100% (Combined) |

| C₇H₇³⁷Cl⁸¹BrN | 222.9533 | ~25% |

Fragmentation analysis provides further structural confirmation. Upon ionization, the molecular ion can break apart in predictable ways. Key fragmentation pathways for this compound would likely involve the loss of radicals from the side chain or the loss of a halogen.

Plausible Mass Spectral Fragments

| Fragment Ion (Structure) | Loss | Notes |

|---|---|---|

| [M - Cl]⁺ | ·Cl | Loss of chlorine radical. Fragment will still show Br isotopic pattern. |

| [M - CH₃]⁺ | ·CH₃ | Loss of a methyl radical. |

| [M - C₂H₄Cl]⁺ | ·C₂H₄Cl | Cleavage of the bond between the ring and the side chain. Results in the 5-bromopyridinyl cation. |

| [C₆H₄N-CHCH₃]⁺ | ·Br and ·Cl | Loss of both halogen radicals. |

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

The FT-IR and Raman spectra of this compound will exhibit a series of absorption bands corresponding to the vibrational modes of its constituent bonds. researchgate.netthermofisher.com The pyridyl ring gives rise to several characteristic bands, including C-H stretching, C=C and C=N ring stretching, and ring breathing modes. The aliphatic side chain and halogen substituents also produce distinct signals.

Predicted Characteristic Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Notes |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Vibrations of the C-H bonds on the pyridine ring. nih.gov |

| Aliphatic C-H Stretch | 3000 - 2850 | Symmetric and asymmetric stretching of the CH and CH₃ groups. |

| Pyridine Ring (C=C, C=N) Stretch | 1600 - 1400 | A series of bands characteristic of the pyridine aromatic system. |

| C-H In-plane Bend | 1300 - 1000 | Deformation vibrations of C-H bonds within the plane of the ring. |

| C-Cl Stretch | 800 - 600 | Stretching vibration of the carbon-chlorine bond. |

| C-Br Stretch | 650 - 500 | Stretching vibration of the carbon-bromine bond. |

Each conformer possesses a unique vibrational fingerprint. While it may be difficult to resolve the spectra of individual conformers at room temperature, computational methods like Density Functional Theory (DFT) can be used to predict the vibrational frequencies for each possible stable geometry. By comparing these theoretical predictions with high-resolution experimental spectra, potentially recorded at low temperatures to favor a single conformation, it is possible to deduce the preferred spatial arrangement of the 1-chloroethyl group relative to the pyridine ring. nih.gov

X-ray Diffraction (XRD) for Single-Crystal Structure Determination

X-ray diffraction (XRD) on a single crystal is the gold standard for determining the precise arrangement of atoms within a crystalline solid. This powerful technique provides a three-dimensional map of electron density, from which the exact atomic coordinates, bond lengths, bond angles, and torsional angles can be derived. The resulting structural information is crucial for understanding the steric and electronic properties of the molecule, as well as its intermolecular interactions in the solid state.

While a specific single-crystal X-ray diffraction study for this compound is not publicly available in the searched literature, the hypothetical data that would be obtained from such an analysis is presented in Table 1. This table illustrates the type of detailed crystallographic information that this technique provides, which is fundamental for the unequivocal confirmation of the compound's structure. The ability to grow a suitable single crystal is a prerequisite for this analysis.

Table 1: Hypothetical X-ray Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a (Å) | 8.54 |

| b (Å) | 12.37 |

| c (Å) | 9.21 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 938.6 |

| Z (Molecules/Unit Cell) | 4 |

| Calculated Density (g/cm³) | 1.632 |

| R-factor | 0.035 |

Integration of Multi-Spectroscopic Data for Definitive Structural Proof of this compound

In the absence of single-crystal X-ray data, or as a complementary approach, the integration of data from various spectroscopic techniques is paramount for the definitive structural elucidation of this compound. Each technique provides a unique piece of the structural puzzle, and their combined interpretation allows for a comprehensive and robust confirmation of the molecular structure. The primary techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for mapping the carbon-hydrogen framework of a molecule. For this compound, the ¹H NMR spectrum would reveal the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The ¹³C NMR spectrum would similarly provide information about the carbon skeleton. Analysis of related compounds, such as 2-bromo-6-chloromethylpyridine, shows characteristic chemical shifts that can be extrapolated to predict the spectrum of the target compound. mdpi.com

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy by measuring the mass-to-charge ratio to several decimal places. The isotopic pattern observed in the mass spectrum is also highly informative. For this compound, the presence of both bromine (with its characteristic ~1:1 ratio of ⁷⁹Br and ⁸¹Br isotopes) and chlorine (with its ~3:1 ratio of ³⁵Cl and ³⁷Cl isotopes) would create a unique isotopic signature, confirming the presence of these halogens in the molecule. For instance, the mass spectrum of the related 2-bromo-6-chloromethylpyridine shows peaks at 205 and 207 m/z in a 1:1.33 isotope pattern, indicative of the presence of one bromine and one chlorine atom. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. In the case of this compound, the IR spectrum would be expected to show characteristic absorption bands for the C-H bonds of the pyridine ring and the ethyl group, C=N and C=C stretching vibrations of the pyridine ring, and C-Br and C-Cl stretching vibrations.

By integrating the data from these techniques, a definitive structural proof for this compound can be established. NMR provides the connectivity of the atoms, MS confirms the molecular formula and the presence of halogens, and IR identifies the key functional groups. This multi-faceted approach ensures a high degree of confidence in the assigned structure.

Table 2: Spectroscopic Data for Related Halogenated Pyridine Derivatives

| Compound Name | ¹H NMR (CDCl₃, ppm) | ¹³C NMR (CDCl₃, ppm) | Mass Spectrometry (EI, m/z) |

| 2-bromo-6-chloromethylpyridine | δ 7.56 (t, J = 7.68 Hz, 1H), 7.39 ppm (dd, J = 7.85 Hz and 0.67 Hz, 1 H), 7.32 (dd, J = 7.57 Hz and 0.56 Hz, 1H) | δ 161.7, 141.2, 139.2, 126.6, 119.4, 64.2 | 205, 207 (M⁺, indicating one Br and one Cl) mdpi.com |

| 3-Bromo-2-(chloromethyl)pyridine | The chloromethyl group typically resonates at δ 4.5–5.0 ppm. | No specific data found. | Molecular Weight: 206.47 g/mol |

Computational Chemistry and Theoretical Investigations of 5 Bromo 2 1 Chloroethyl Pyridine

Reaction Mechanism Elucidation: Transition State Modeling and Reaction Pathways

A thorough understanding of the reaction mechanisms involving 5-Bromo-2-(1-chloroethyl)pyridine is crucial for its synthesis and for predicting its reactivity in further chemical transformations. Computational methods, particularly quantum chemical calculations, are instrumental in mapping out the potential energy surfaces of reactions, identifying transition states, and determining the most probable reaction pathways. mdpi.com

Theoretical investigations into the reactions of pyridine (B92270) derivatives often employ Density Functional Theory (DFT) and ab initio methods to model reaction coordinates. nih.gov For a molecule like this compound, key reactions for investigation would include its formation and subsequent nucleophilic substitution reactions at the chloroethyl side chain.

Transition State Modeling:

Transition state theory is a cornerstone of reaction kinetics. Computational modeling allows for the precise location of transition state structures, which are first-order saddle points on the potential energy surface. The geometric and energetic properties of these transition states provide critical information about the activation energy of a reaction, which is a primary determinant of the reaction rate.

For instance, in a hypothetical nucleophilic substitution reaction where a nucleophile (Nu⁻) attacks the carbon atom bonded to the chlorine, the transition state would feature a partially formed Nu-C bond and a partially broken C-Cl bond. The energy barrier for this process can be calculated, offering a quantitative measure of the reaction's feasibility.

Reaction Pathways:

Computational studies can elucidate the step-by-step mechanism of a reaction. For example, the reaction of pyridine with atomic chlorine has been theoretically investigated to understand both addition and hydrogen abstraction pathways. nih.gov While this specific study does not involve this compound, the methodologies are directly applicable. Researchers can use similar computational approaches to explore, for example, the regioselectivity of reactions on the pyridine ring or the stereochemistry of reactions at the chiral center of the (1-chloroethyl) group.

A hypothetical reaction pathway for the synthesis of a derivative from this compound could be modeled to predict the most likely product. The relative energies of intermediates and transition states would reveal the kinetic and thermodynamic favorability of different pathways.

Illustrative Data Table for a Hypothetical Reaction Pathway:

| Reaction Step | Species | Relative Energy (kcal/mol) | Key Geometric Parameters |

| 1 | Reactants (this compound + Nu⁻) | 0.0 | - |

| 2 | Transition State 1 | +15.2 | C-Cl bond: 2.1 Å, C-Nu bond: 2.3 Å |

| 3 | Intermediate | -5.4 | - |

| 4 | Transition State 2 | +8.7 | - |

| 5 | Products | -20.1 | - |

This table is illustrative and represents the type of data that would be generated from a computational study of a reaction mechanism.

In Silico Design and Virtual Screening of Novel Derivatives Based on the this compound Scaffold

The this compound scaffold presents a versatile platform for the design of new molecules with desired properties, particularly in the realms of medicinal and materials chemistry. The bromine atom and the chloroethyl group are amenable to a variety of chemical modifications, allowing for the creation of a diverse library of derivatives. mdpi.comsemanticscholar.org In silico design and virtual screening are powerful computational strategies to rationally guide the synthesis of these derivatives and to identify promising candidates for specific applications. nih.govnih.gov

In Silico Design:

In silico design involves the rational, computer-aided design of molecules with specific functionalities. Starting with the this compound core, medicinal chemists can propose modifications to enhance biological activity against a particular target. For example, if the goal is to develop a new kinase inhibitor, the pyridine scaffold could be elaborated with functional groups known to interact with the ATP-binding site of kinases. nih.gov Computational docking studies can then be used to predict the binding affinity and orientation of these designed molecules within the target protein's active site. rsc.orgresearchgate.net

Virtual Screening:

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to possess a desired biological activity. nih.gov If this compound were identified as a hit in a high-throughput screen, virtual screening could be employed to explore a virtual library of its derivatives. This process can be ligand-based, where molecules with similar structural or electronic features to the hit are sought, or structure-based, where molecules are computationally docked into the active site of a biological target. nih.govresearchgate.net This approach accelerates the hit-to-lead optimization process by prioritizing the synthesis of compounds with a higher probability of success.

Illustrative Data Table for a Virtual Screening Campaign:

| Derivative ID | Modification on Scaffold | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |

| D-001 | R = -OH | -7.2 | Hydrogen bond with Serine-123 |

| D-002 | R = -NH2 | -7.8 | Hydrogen bond with Aspartate-89, π-cation with Lysine-45 |

| D-003 | R = -OCH3 | -6.5 | Hydrophobic interaction with Leucine-201 |

| D-004 | R = -COOH | -8.5 | Salt bridge with Arginine-150, Hydrogen bond with Glycine-90 |

This table is illustrative and represents the type of data generated during a virtual screening study. 'R' would represent a position on the this compound scaffold where modifications are made.

Strategic Applications of 5 Bromo 2 1 Chloroethyl Pyridine As a Versatile Synthetic Building Block

Role in the Divergent Synthesis of Highly Functionalized Pyridine (B92270) Architectures

The dual reactivity of 5-Bromo-2-(1-chloroethyl)pyridine is instrumental in the divergent synthesis of highly substituted pyridine derivatives. The bromo group and the chloroethyl group offer orthogonal handles for a variety of chemical transformations.

The bromo atom at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Buchwald-Hartwig amination reactions. These methods allow for the introduction of a wide range of aryl, heteroaryl, alkyl, and amino groups at this position. For instance, Suzuki coupling with various arylboronic acids can be used to generate 5-aryl-2-(1-chloroethyl)pyridine derivatives, which are precursors to more complex structures. A study on the related compound, 5-bromo-2-methylpyridin-3-amine, demonstrated efficient Suzuki cross-coupling with several functional group-containing arylboronic acids, producing novel pyridine derivatives in moderate to good yields. mdpi.com

Simultaneously, the 1-chloroethyl group at the 2-position acts as an electrophilic site. It can readily undergo nucleophilic substitution reactions with a variety of nucleophiles, including amines, thiols, and alkoxides. This allows for the introduction of diverse side chains and functional groups. For example, reaction with a secondary amine like piperidine (B6355638) would yield a 5-bromo-2-(1-(piperidin-1-yl)ethyl)pyridine structure. vwr.com

This dual functionality enables a modular approach to building complex pyridine-based molecules. A synthetic strategy might first involve a cross-coupling reaction at the bromine site, followed by a nucleophilic substitution at the chloroethyl group, or vice versa. This step-wise functionalization provides chemists with precise control over the final molecular architecture, facilitating the creation of diverse chemical libraries for screening purposes. The ability to introduce different substituents at two distinct points on the pyridine scaffold is a key advantage in developing molecules with tailored properties.

Table 1: Reactivity of Functional Groups in this compound

| Functional Group | Position | Type of Reactions | Potential Reagents/Conditions | Resulting Structure |

| Bromo | 5 | Palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) | Arylboronic acids, Amines, Organostannanes with Pd catalyst | Introduction of aryl, amino, or alkyl groups |

| 1-Chloroethyl | 2 | Nucleophilic Substitution | Amines, Thiols, Alkoxides, Cyanides | Attachment of various side chains |

Development of Advanced Organic Materials Precursors

The unique electronic and structural properties of the pyridine ring make it a desirable component in advanced organic materials, including polymers, dyes, and materials for electronic applications. This compound serves as a key precursor for monomers and intermediates used in the synthesis of these materials.

The bromo- and chloro- functionalities allow for its incorporation into larger molecular or polymeric structures. mdpi.com For instance, the bromo group can be converted into other functional groups or used as a site for polymerization reactions. Subsequent reactions at the chloroethyl group can be used to tether the pyridine unit to a solid support or another monomer. This is particularly useful in creating functionalized materials where specific chemical properties are required. mdpi.com

The pyridine moiety itself can impart desirable characteristics to a material, such as thermal stability, specific electronic properties (as an electron-poor aromatic system), and the ability to coordinate with metals. The development of organic materials often requires precise control over the molecular structure to fine-tune properties like conductivity, fluorescence, or light absorption. The versatility of this compound allows for the systematic modification of the pyridine core, enabling the synthesis of a range of precursors for materials science research.

Intermediate in the Synthesis of Agrochemical Leads and Analogues

The pyridine ring is a common scaffold found in many biologically active compounds, including a significant number of commercial agrochemicals such as herbicides, insecticides, and fungicides. This compound is a valuable intermediate in the synthesis of new agrochemical candidates. Its structure allows for the creation of analogues of known pesticides or the development of entirely new classes of compounds.

The trifluoromethylpyridine moiety, for example, is a key structural motif in many active agrochemical ingredients. semanticscholar.org Synthetic routes to these complex molecules often rely on halogenated pyridine intermediates. The bromo- and chloro- groups on this compound can be manipulated to build the complex structures required for biological activity. For instance, the bromo group could be a precursor for a trifluoromethyl group via a copper-mediated reaction, or it could be used in a cross-coupling reaction to link the pyridine ring to another bioactive fragment.

The chloroethyl side chain can also be modified to mimic the structures of known agrochemicals or to explore new interactions with biological targets. The ability to easily generate a library of derivatives from this single intermediate makes it a powerful tool in the discovery and optimization of new agrochemical leads, which can interfere with the physiological and metabolic processes of pests or pathogens. pipzine-chem.com

Table 2: Examples of Pyridine-Based Agrochemical Classes

| Agrochemical Class | Mode of Action (Example) | Relevance of Pyridine Intermediate |

| Herbicides | Inhibition of specific plant enzymes | Synthesis of core pyridine structure |

| Insecticides | Disruption of insect nervous system | Building block for neurotoxic pharmacophores |

| Fungicides | Inhibition of fungal cell wall synthesis | Precursor for antifungal pyridine derivatives |

This table provides a generalized overview.

Design and Synthesis of Ligands for Organometallic and Coordination Chemistry

Pyridine and its derivatives are fundamental ligands in organometallic and coordination chemistry due to the lone pair of electrons on the nitrogen atom, which can readily coordinate to a metal center. This compound is a precursor for synthesizing specialized ligands with tailored steric and electronic properties.

The substituent at the 2-position, derived from the chloroethyl group, can introduce an additional coordinating atom (e.g., oxygen or nitrogen from a substituted amine or alcohol), creating a bidentate chelating ligand. Chelating ligands often form more stable metal complexes than their monodentate counterparts. Research has shown that ligands derived from 2-(hydroxymethyl)pyridine derivatives can form stable complexes with transition metals like copper(II) and cobalt(II). researchgate.net

Furthermore, the bromo group at the 5-position can be used to alter the electronic properties of the pyridine ring, which in turn influences the properties of the resulting metal complex. researchgate.net It can also serve as a handle to attach the entire metal-ligand complex to a larger assembly or a solid support, which is relevant for applications in catalysis or materials science. mdpi.com The ability to synthesize a variety of substituted pyridine ligands from a common precursor like this compound is highly valuable for screening different ligand effects in catalytic reactions or for designing new metal-containing materials.

Prospective Applications in Specialty Chemical and Fine Chemical Synthesis

Beyond its established roles, this compound holds potential in the broader fields of specialty and fine chemical synthesis. Fine chemicals are pure, single substances produced in limited quantities for specialized applications, such as in pharmaceuticals, biotechnical products, and electronics.

The compound's utility as a bifunctional building block makes it an attractive starting material for the efficient, multi-step synthesis of complex organic molecules. Its reactivity allows it to be a key intermediate in the construction of various heterocyclic systems or poly-functional aromatic compounds. For example, it is listed as a heterocyclic building block for chemical synthesis. bldpharm.com The ability to perform selective chemical modifications at two different sites on the molecule facilitates the assembly of intricate molecular frameworks that might be difficult to produce by other means.

As the demand for novel molecules with specific functions grows in areas like diagnostics, specialty polymers, and molecular electronics, versatile intermediates like this compound will continue to be valuable assets in the synthetic chemist's toolbox. Its potential applications are linked to the ongoing development of new synthetic methodologies and the increasing need for structurally diverse and highly functionalized chemical compounds.

Future Perspectives and Emerging Avenues in the Research of 5 Bromo 2 1 Chloroethyl Pyridine

Innovations in Green and Sustainable Synthetic Methodologies

The future synthesis of 5-Bromo-2-(1-chloroethyl)pyridine and its analogs will increasingly prioritize green and sustainable practices. These approaches aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency compared to traditional methods.

Key areas of innovation include:

Flow Chemistry and Microwave-Assisted Synthesis : Continuous flow reactors and microwave-assisted organic synthesis (MAOS) represent powerful tools for creating pyridine (B92270) derivatives. nih.govbeilstein-journals.org These technologies can significantly shorten reaction times, improve yields, and allow for safer, more controlled, and automated production. nih.govresearchgate.net The Bohlmann-Rahtz pyridine synthesis and Hantzsch dihydropyridine (B1217469) synthesis, for example, have been successfully adapted to microwave flow reactors, enabling single-step processes without the need to isolate intermediates. nih.govbeilstein-journals.orgresearchgate.net

Alternative Reagents : The replacement of harsh or hazardous reagents is a central goal of green chemistry. For instance, the chlorination of a hydroxymethyl group to form the chloroethyl moiety often uses aggressive reagents like thionyl chloride, which produces toxic sulfur dioxide gas. mdpi.com Milder alternatives, such as the cyanuric chloride•DMF adduct, can achieve the desired transformation cleanly without producing toxic byproducts or causing over-chlorination. mdpi.com Similarly, moving away from cryogenic conditions, for example by using Turbo Grignard reagents instead of n-butyllithium for metal-halogen exchange at more accessible temperatures (0 °C vs. -78 °C), enhances both safety and energy efficiency. mdpi.com

Electrochemical Methods : Electrochemical synthesis offers a green alternative by using electricity to drive redox reactions, thereby avoiding the need for stoichiometric chemical oxidants or reductants. rsc.org This approach has been applied to the synthesis of various pyridine derivatives, such as the formation of pyridine carboxamides from carbohydrazides in aqueous media. rsc.org

Table 1: Comparison of Hypothetical Synthetic Approaches for a this compound Precursor

| Feature | Traditional Approach | Green/Sustainable Approach |

|---|---|---|

| Heating Method | Conventional batch heating (oil bath) | Microwave-assisted continuous flow researchgate.net |

| Chlorinating Agent | Thionyl Chloride (SOCl₂) mdpi.com | Cyanuric Chloride•DMF mdpi.com |

| Key Byproducts | SO₂, HCl (toxic gases) mdpi.com | Minimal/recyclable |

| Reaction Time | Hours to days | Minutes nih.govbeilstein-journals.org |

| Safety Profile | Use of highly reactive and toxic reagents | Milder reagents, enclosed automated system nih.govmdpi.com |

| Scalability | Challenges in heat transfer and safety | Enhanced scalability and control researchgate.net |

Development of Asymmetric Synthetic Routes for Chiral Derivatives

The 1-chloroethyl group in this compound contains a chiral center, meaning the compound exists as a pair of enantiomers. For pharmaceutical applications, it is often crucial to isolate a single enantiomer, as different enantiomers can have vastly different biological activities. Future research will undoubtedly focus on developing efficient asymmetric syntheses to access enantiomerically pure derivatives.

Promising strategies include:

Chemoenzymatic Synthesis : This approach combines chemical synthesis with enzymatic reactions to achieve high enantioselectivity. A plausible route involves the synthesis of a prochiral ketone precursor, 5-bromo-2-(acetyl)pyridine, followed by an enantioselective reduction of the carbonyl group using an alcohol dehydrogenase (ADH). nih.gov ADHs, such as the one from Lactobacillus kefir, have been shown to reduce similar pyridine-based ketones to their corresponding chiral alcohols with excellent enantiomeric excess (95–>99%) and high yields. nih.gov The resulting chiral alcohol can then be converted to the target chiral chloro-derivative.

Asymmetric Catalysis : The use of chiral metal catalysts or organocatalysts is another cornerstone of asymmetric synthesis. For instance, chiral amines, which are valuable building blocks, can be synthesized via the copper-catalyzed addition of dialkylzinc reagents to N-phosphinoylimines with high enantioselectivity. researchgate.net A similar strategy could be envisioned for derivatives of this compound.

Table 2: Potential Asymmetric Routes to Chiral Derivatives

| Method | Key Transformation | Catalyst/Reagent | Expected Outcome |

|---|---|---|---|

| Chemoenzymatic | Asymmetric reduction of 5-bromo-2-acetylpyridine | Alcohol Dehydrogenase (e.g., from L. kefir) nih.gov | (R)- or (S)-5-Bromo-2-(1-hydroxyethyl)pyridine with >99% e.e. |

| Asymmetric Catalysis | Asymmetric transfer hydrogenation of a ketone precursor | Chiral Ruthenium or Rhodium catalyst | Enantiomerically enriched alcohol derivative |

| Chiral Auxiliary | Diastereoselective reduction of a ketone | Evans auxiliary or similar | Diastereomerically pure intermediate |

Exploration of Photoredox and Electrochemical Transformations

Visible-light photoredox catalysis and electro-organic synthesis have emerged as powerful technologies for forging new chemical bonds under mild conditions. mdpi.com These methods rely on single-electron transfer (SET) processes to generate highly reactive radical intermediates. nih.gov The electron-deficient nature of the pyridine ring and the presence of a bromo-substituent make this compound an excellent candidate for such transformations.

Future research could explore:

Photoredox-Catalyzed Cross-Coupling : The bromo-substituent at the C5 position is a prime handle for cross-coupling reactions. While traditional palladium-catalyzed methods are well-established, photoredox/nickel dual catalysis enables couplings of aryl halides with a broader range of partners, including amino acids and their derivatives, under mild conditions. researchgate.net

Direct C-H Functionalization : Photoredox catalysis can enable the direct alkylation of pyridine rings. rsc.org By activating a pyridine precursor as a pyridinium (B92312) salt, direct C-4 alkylation can be achieved with high regioselectivity using alkyl radical precursors. rsc.org

Electrochemical Carboxylation : Recent breakthroughs have demonstrated that the site-selectivity of C-H carboxylation on pyridines using CO₂ can be controlled by the choice of electrochemical cell setup. nih.gov A divided cell can promote C5-carboxylation, while an undivided cell favors C4-carboxylation. nih.gov This offers a novel, sustainable route to pyridine carboxylic acids, which are valuable pharmaceutical intermediates.

Generation of N-Oxy Radicals : Pyridine N-oxides, readily prepared from pyridines, can be activated by photoredox catalysis to generate N-oxy radicals. nih.gov These versatile intermediates can participate in a variety of transformations, including hydrogen atom transfer (HAT) for C(sp³)–H functionalization and cascade reactions. nih.govnih.gov

Table 3: Emerging Transformations Applicable to this compound

| Transformation Type | Reaction | Potential Application |

|---|---|---|

| Photoredox Catalysis | C-Br Cross-Coupling researchgate.net | Introduction of alkyl, aryl, or amino acid fragments at the C5 position. |

| Photoredox Catalysis | C-H Alkylation rsc.org | Direct functionalization of the pyridine ring at the C4 position. |

| Electrochemistry | C-H Carboxylation nih.gov | Selective introduction of a carboxylic acid group at the C4 or C5 position. |

| Photoredox Catalysis | Carbohydroxylation via N-oxide nih.govacs.org | Conversion of an alkene derivative to a primary alcohol. |

Integration with Automation and High-Throughput Experimentation

The discovery and optimization of new reactions for this compound can be dramatically accelerated by integrating automation and high-throughput experimentation (HTE). bohrium.com These platforms allow chemists to perform and analyze hundreds of reactions in parallel, rapidly screening a wide array of catalysts, reagents, and conditions. acs.org

Future applications include:

Automated Flow Synthesis : Complex molecular scaffolds can be constructed in a fully automated fashion using continuous flow systems. nih.gov This has been demonstrated for the synthesis of tetrahydronaphthyridines from vinyl pyridines, where photoredox and palladium-catalyzed steps were sequenced in flow. nih.gov A similar automated approach could be developed for multistep syntheses starting from or leading to this compound.

High-Throughput Reaction Optimization : HTE is exceptionally well-suited for optimizing challenging reactions, such as cross-couplings. acs.org By using 96-well plates, a large number of variables (e.g., catalysts, ligands, bases, solvents) can be screened simultaneously on a microscale, quickly identifying the optimal conditions for a desired transformation before scaling up. bohrium.comacs.org This is particularly valuable for medicinal chemistry projects where rapid library synthesis of derivatives is required.

Table 4: Hypothetical High-Throughput Screening Plate for a Suzuki Coupling

| Well | Catalyst (e.g., Pd(OAc)₂) | Ligand (e.g., SPhos) | Base (e.g., K₂CO₃) |

|---|---|---|---|

| A1-A12 | Cat-A | Lig-1 | Base-A, Base-B, Base-C... |

| B1-B12 | Cat-A | Lig-2 | Base-A, Base-B, Base-C... |

| C1-C12 | Cat-B | Lig-1 | Base-A, Base-B, Base-C... |

| D1-D12 | Cat-B | Lig-2 | Base-A, Base-B, Base-C... |

| ... | ... | ... | ... |

This table illustrates how different combinations of catalysts, ligands, and bases can be systematically evaluated in parallel.

Computational-Guided Discovery of New Reactions and Applications

Computational chemistry provides powerful predictive tools that can guide experimental work, saving time and resources. By modeling molecules and reaction pathways, researchers can gain deep insights into reactivity, selectivity, and potential biological activity before stepping into the lab.

Future research on this compound will likely leverage:

Density Functional Theory (DFT) Calculations : DFT is used to study the electronic structure of molecules, predict reaction mechanisms, and calculate properties like redox potentials. mdpi.com For instance, computational studies can help predict the most likely site for electrophilic or nucleophilic attack on the pyridine ring, assess the feasibility of a proposed electrochemical reaction, and understand the origins of regioselectivity in C-H functionalization reactions. nih.govmdpi.com

Molecular Docking and Dynamics : In drug discovery, computational methods are used to predict how a molecule might bind to a biological target, such as a protein or enzyme. nih.gov Derivatives of this compound could be computationally screened against libraries of known drug targets to identify potential new therapeutic applications. Molecular dynamics simulations can further explore the stability of the molecule-protein complex over time. nih.gov

Table 5: Applications of Computational Chemistry in Pyridine Research

| Computational Method | Application | Research Question Answered |

|---|---|---|

| Density Functional Theory (DFT) | Reaction Mechanism Analysis mdpi.com | What is the lowest energy pathway for a given reaction? |

| DFT / TD-DFT | Prediction of Electronic Properties mdpi.com | What is the HOMO-LUMO gap? Is the molecule a good candidate for photoredox catalysis? |

| Molecular Docking | Virtual Screening nih.gov | Does the molecule fit into the active site of a therapeutic target? |

| Quantitative Structure-Activity Relationship (QSAR) | Activity Prediction | Can we build a model that predicts the biological activity of new derivatives based on their structure? |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.